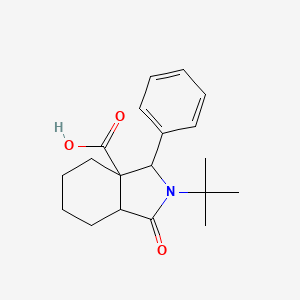
N-(Isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide: is a synthetic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an isochroman ring, a methoxy group, and a benzamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide typically involves the following steps:
-
Formation of Isochroman-3-ylmethylamine: : This intermediate can be synthesized by the reduction of isochroman-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield isochroman-3-ylmethanol. This is then converted to isochroman-3-ylmethylamine through a reaction with methylamine.
-
Acylation Reaction: : The isochroman-3-ylmethylamine is then acylated with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to form N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
-
Oxidation: : The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-(isochroman-3-ylmethyl)-3-hydroxy-N-methylbenzamide.
Reduction: Formation of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide: Similar structure but with an additional methoxy group, which may alter its reactivity and biological activity.
N-(isochroman-3-ylmethyl)-2-phenoxyacetamide: Contains a phenoxy group instead of a methoxy group, leading to different chemical properties.
N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide: Similar to the target compound but with two methoxy groups, potentially affecting its chemical behavior and applications.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-20(19(21)15-8-5-9-17(11-15)22-2)12-18-10-14-6-3-4-7-16(14)13-23-18/h3-9,11,18H,10,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGZXSJQSVSCKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2391678.png)
![6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391681.png)
![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2391682.png)


![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2391686.png)


![(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2391689.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2391698.png)
